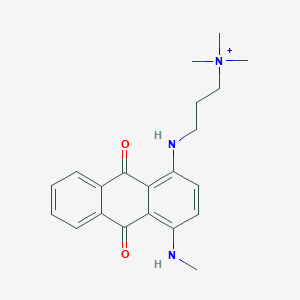
C.I. Basic Blue 22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C.I. Basic Blue 22 is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes both azaniumyl and oxo groups attached to an anthracene core. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Basic Blue 22 typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene core, followed by the introduction of the azaniumyl and oxo groups through specific reagents and conditions. For instance, the anthracene core can be synthesized via Friedel-Crafts acylation, followed by oxidation to introduce the oxo group. The azaniumyl groups are then added through nucleophilic substitution reactions using appropriate amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
C.I. Basic Blue 22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the azaniumyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracenol derivatives.
科学的研究の応用
C.I. Basic Blue 22 has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in various reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of C.I. Basic Blue 22 involves its interaction with specific molecular targets and pathways. The compound’s azaniumyl groups can interact with cellular proteins, altering their function and leading to various biological effects. Additionally, the oxo group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
- 3-hydroxy-4-(trimethylazaniumyl)butanoate
- 3-(trimethylazaniumyl)propanoate
- 3-[(3-Hydroxyundecanoyl)oxy]-4-(trimethylammonio)butanoate
Uniqueness
C.I. Basic Blue 22 is unique due to its specific combination of functional groups and its anthracene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.
特性
CAS番号 |
12217-41-3 |
|---|---|
分子式 |
C21H26N3O2+ |
分子量 |
352.4 g/mol |
IUPAC名 |
4-(methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate |
InChI |
InChI=1S/C21H25N3O2/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26)/p+1 |
InChIキー |
ASWFVRBTTRCNAK-UHFFFAOYSA-O |
SMILES |
C[NH2+]C1=C2C(=C(C3=CC=CC=C3C2=O)[O-])C(=NCCC[N+](C)(C)C)C=C1 |
正規SMILES |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O |
Key on ui other cas no. |
12217-41-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















